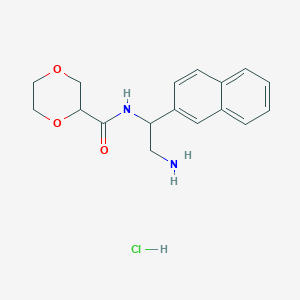

N-(2-Amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide;hydrochloride

CAS No.: 2418730-31-9

Cat. No.: VC5074479

Molecular Formula: C17H21ClN2O3

Molecular Weight: 336.82

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2418730-31-9 |

|---|---|

| Molecular Formula | C17H21ClN2O3 |

| Molecular Weight | 336.82 |

| IUPAC Name | N-(2-amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C17H20N2O3.ClH/c18-10-15(19-17(20)16-11-21-7-8-22-16)14-6-5-12-3-1-2-4-13(12)9-14;/h1-6,9,15-16H,7-8,10-11,18H2,(H,19,20);1H |

| Standard InChI Key | GTMJWULPDUDGDL-UHFFFAOYSA-N |

| SMILES | C1COC(CO1)C(=O)NC(CN)C2=CC3=CC=CC=C3C=C2.Cl |

Introduction

Chemical Structure and Molecular Properties

N-(2-Amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide hydrochloride features a naphthalen-2-yl group linked to an ethylamine backbone, which is further conjugated to a 1,4-dioxane-2-carboxamide moiety. The hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmacological contexts .

Structural Breakdown

-

Naphthalene Core: The bicyclic aromatic system provides hydrophobic interactions, a common feature in cytotoxic agents .

-

Ethylamine Linker: The 2-aminoethyl group facilitates hydrogen bonding and protonation, crucial for receptor binding .

-

1,4-Dioxane Carboxamide: The dioxane ring introduces conformational rigidity, while the carboxamide group enables hydrogen bonding with biological targets .

Table 1: Hypothetical Physicochemical Properties

Synthesis Pathways

The compound’s synthesis likely involves multi-step reactions, leveraging methodologies from analogous naphthalene derivatives.

Precursor Preparation

The ethylamine segment may derive from 2-Amino-1-(naphthalen-2-yl)ethanone hydrochloride (PubChem CID: 12487185), a documented intermediate . Reduction of the ketone group yields the primary amine, which is subsequently functionalized.

Amide Bond Formation

Coupling the amine with 1,4-dioxane-2-carboxylic acid (or its acyl chloride) forms the carboxamide. Search result highlights the use of carbodiimide (e.g., EDC) or boric acid as coupling agents in similar syntheses, achieving yields of 45–75% .

Table 2: Comparative Synthesis Yields for Related Compounds

| Reaction Components | Yield (%) | Conditions | Source |

|---|---|---|---|

| β-naphtol + benzaldehyde + EDC | 68 | Acetonitrile/water, 72h | |

| 3,5-Dinitrobenzoic acid + amine | 45–75 | Methanol/hexane/water |

Characterization and Analytical Data

While direct spectroscopic data for the target compound is unavailable, insights can be extrapolated from related structures.

Spectroscopic Analysis

-

IR Spectroscopy: Expected peaks include N–H stretches (~3300 cm⁻¹ for amine and amide) and C=O stretches (~1650 cm⁻¹) .

-

NMR: The naphthalene protons would appear as multiplet signals (δ 7.2–8.5 ppm), while the dioxane ring protons resonate as distinct multiplets (δ 3.5–4.5 ppm) .

Computational Modeling

Density Functional Theory (DFT) calculations, as applied to similar naphthalene derivatives , predict the following:

-

HOMO-LUMO Gap: ~4.2 eV (indicative of moderate reactivity).

-

Electrophilicity Index (ω): ~0.18 eV, suggesting potential bioactivity .

Challenges and Future Directions

-

Synthetic Optimization: Improving coupling efficiency for the dioxane carboxamide moiety .

-

Biological Screening: Prioritizing assays against cancer cell lines (e.g., MCF-7, HT-29) and fungal pathogens .

-

Toxicity Profiling: Assessing hepatotoxicity and nephrotoxicity risks common to naphthalene derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume